molecular formula C8H13N3O B3170026 [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine CAS No. 939758-16-4

[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine

Cat. No. B3170026
CAS RN: 939758-16-4
M. Wt: 167.21 g/mol
InChI Key: WBWODELEHXFUBD-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also used in the synthesis of various drugs .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .


Molecular Structure Analysis

1,2,4-Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary greatly depending on their substituents. For example, they can range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole scaffold serves as an excellent framework for novel drug development. Over the past few decades, medicinal chemists have explored its potential, leading to the discovery of several drugs containing the 1,2,4-oxadiazole unit. These compounds exhibit a wide spectrum of biological activities, making them promising candidates for therapeutic applications .

Anti-Infective Agents

Researchers have investigated the anti-infective properties of 1,2,4-oxadiazoles. These compounds have been synthesized and evaluated for their activity against various pathogens, including bacteria, fungi, and parasites. For instance, molecular docking studies revealed potential interactions with Trypanosoma cruzi cysteine protease cruzain, a target for anti-trypanosomal therapy .

Sigma Receptor Ligands

1,2,4-Oxadiazole derivatives have shown affinity for sigma receptors (σ~1~ and σ2). These receptors play roles in neuroprotection, pain modulation, and other physiological processes. Compounds containing the 1,2,4-oxadiazole moiety have been explored as potential ligands for these receptors .

Other Applications

Beyond the fields mentioned above, researchers have explored additional applications of 1,2,4-oxadiazole-based compounds. These include potential use as enzyme inhibitors, fluorescent probes, and materials for organic electronics.

Future Directions

The future of 1,2,4-oxadiazoles in medicinal chemistry looks promising. Their versatility and wide range of biological activities make them attractive targets for the development of new therapeutic agents .

properties

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-7(11-12-6)8(9)4-2-3-5-8/h2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWODELEHXFUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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